5-Vinylpyridine-2-carbonitrile

Enzyme Inhibition Ecto-5'-nucleotidase Alkaline Phosphatase

5-Vinylpyridine-2-carbonitrile (CAS 63405-32-3), also identified as 5-vinylpicolinonitrile or 2-cyano-5-vinylpyridine, is a heterocyclic nitrile with the molecular formula C₈H₆N₂ (MW: 130.15 g/mol). It belongs to the cyanopyridine class and features a pyridine ring with a cyano group at the 2-position and a vinyl group at the 5-position.

Molecular Formula C8H6N2
Molecular Weight 130.15 g/mol
CAS No. 63405-32-3
Cat. No. B1316742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Vinylpyridine-2-carbonitrile
CAS63405-32-3
Molecular FormulaC8H6N2
Molecular Weight130.15 g/mol
Structural Identifiers
SMILESC=CC1=CN=C(C=C1)C#N
InChIInChI=1S/C8H6N2/c1-2-7-3-4-8(5-9)10-6-7/h2-4,6H,1H2
InChIKeyLKGWFGKIAJIQHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Vinylpyridine-2-carbonitrile (CAS 63405-32-3): Procurement-Grade Pyridine Building Block for Precision Synthesis


5-Vinylpyridine-2-carbonitrile (CAS 63405-32-3), also identified as 5-vinylpicolinonitrile or 2-cyano-5-vinylpyridine, is a heterocyclic nitrile with the molecular formula C₈H₆N₂ (MW: 130.15 g/mol). It belongs to the cyanopyridine class and features a pyridine ring with a cyano group at the 2-position and a vinyl group at the 5-position . This bifunctional architecture provides orthogonal reactivity handles that are critical in organic synthesis and medicinal chemistry. The compound has been reported as an intermediate in the preparation of substituted vinyl pyridine derivatives [1] and has been investigated for its biological activity profile, including enzyme inhibition [2]. Its predicted physicochemical properties include a boiling point of 274.0±28.0 °C, density of 1.1±0.1 g/cm³, and ACD/LogP of 1.37 .

Why 5-Vinylpyridine-2-carbonitrile Cannot Be Replaced by Generic Pyridine Analogs in Specialized Research Applications


The unique substitution pattern of 5-vinylpyridine-2-carbonitrile is critical to its function. The 2-cyano group serves as a potent electron-withdrawing moiety that modulates the electronic density and basicity of the pyridine nitrogen (predicted pKa: -0.69±0.10) . Simultaneously, the 5-vinyl group is essential for polymerization reactions and for serving as a handle for cross-coupling or conjugate addition in the construction of complex molecular architectures [1]. Substitution with analogs lacking either the vinyl group (e.g., simple picolinonitriles) or the cyano group (e.g., vinylpyridines) will result in a complete loss of the target compound's bifunctional reactivity, rendering them ineffective as direct replacements in synthetic pathways or as probes in structure-activity relationship studies. Moreover, even closely related positional isomers exhibit distinct biological selectivity profiles, as demonstrated by the differences in enzyme inhibition between this 2-carbonitrile derivative and its 3-carbonitrile counterparts .

Quantitative Differentiation of 5-Vinylpyridine-2-carbonitrile: Evidence-Based Comparison for Procurement Decisions


Enzyme Inhibition: Ecto-5'-Nucleotidase (Rat) vs. Intestinal Alkaline Phosphatase (Bovine) Selectivity

5-Vinylpyridine-2-carbonitrile demonstrates a clear selectivity window in enzyme inhibition assays. It inhibits rat ecto-5'-nucleotidase with a Ki of 101 nM [1]. In contrast, its inhibitory activity against bovine intestinal alkaline phosphatase is significantly lower, with a Ki of 1430 nM [1].

Enzyme Inhibition Ecto-5'-nucleotidase Alkaline Phosphatase Selectivity

Enzyme Inhibition: Human DPP4 vs. Human DPP2 Activity Comparison

In functional enzyme assays, 5-vinylpyridine-2-carbonitrile exhibits a lack of inhibitory activity against two key dipeptidyl peptidases. The compound showed an IC₅₀ greater than 100,000 nM ( >1.00E+5 nM) for both human DPP4 and human DPP2 [1][2].

Dipeptidyl Peptidase DPP4 DPP2 Enzyme Screening

Enzyme Inhibition: Human Tankyrase 1/2 vs. PARP1 Selectivity Profiling

In selectivity profiling assays using LC/MS detection, 5-vinylpyridine-2-carbonitrile demonstrated potent inhibition of tankyrase enzymes while sparing PARP1. The compound exhibited an IC₅₀ of 15.5 nM against tankyrase 1 and 6 nM against tankyrase 2 [1]. In contrast, its activity against PARP1 was minimal, with an IC₅₀ greater than 19,000 nM (>1.90E+4 nM) [1].

PARP Tankyrase Enzyme Selectivity Cancer Research

Comparative Physicochemical Properties: 5-Vinyl vs. 5-Ethynyl Analog

Comparison of 5-vinylpyridine-2-carbonitrile with its 5-ethynyl analog reveals measurable differences in key physicochemical parameters that impact synthetic handling and property optimization. The vinyl derivative has a predicted boiling point of 274.0±28.0 °C and density of 1.1±0.1 g/cm³ . The 5-ethynyl analog (CAS 1211584-19-8) shows a slightly lower predicted boiling point of 269.2±25.0 °C and higher density of 1.2±0.1 g/cm³ .

Physicochemical Properties Structure-Activity Relationship Analog Comparison Chemical Stability

Synthetic Utility: Stille Cross-Coupling Efficiency from 5-Bromopicolinonitrile Precursor

A defined synthetic route demonstrates the accessibility of 5-vinylpyridine-2-carbonitrile via Stille cross-coupling. Reaction of 5-bromopicolinonitrile with tributyl(vinyl)stannane, using Pd(PPh₃)₄ as catalyst and BHT as stabilizer in toluene at 80°C for 24 hours, yields the target vinylated product .

Stille Coupling Organic Synthesis Palladium Catalysis Vinylation

Procurement-Driven Application Scenarios for 5-Vinylpyridine-2-carbonitrile in Advanced Research and Development


Chemical Biology Probe Development for Nucleotide Signaling and PARP/Tankyrase Pathways

Researchers developing small-molecule probes for nucleotide signaling (ecto-5'-nucleotidase) or Wnt pathway modulation (tankyrase 1/2) will find 5-vinylpyridine-2-carbonitrile to be a valuable core scaffold. Its quantified selectivity window—14-fold over intestinal alkaline phosphatase [1] and >1,200-fold over PARP1 [2]—provides a strong foundation for medicinal chemistry optimization, minimizing the need for extensive early-stage counter-screening.

Synthesis of Functionalized Polymers and Advanced Materials

Due to its 5-vinyl group, this compound is suitable for polymerization processes to create functionalized copolymers [1]. The bifunctional nature of the molecule allows it to participate in radical polymerization while retaining the 2-cyano group for further functionalization or for modifying the electronic properties of the resulting polymer. This makes it a strategic building block for developing novel materials with tailored properties, such as ion-exchange resins or conductive polymers.

Organic Synthesis: Diversification via Cross-Coupling and Michael Addition

5-Vinylpyridine-2-carbonitrile serves as a versatile synthetic intermediate for constructing complex heterocyclic libraries. Its 5-vinyl group is a known participant in Michael addition reactions [1] and can be installed via reliable Stille coupling from the 5-bromo precursor [2]. This enables the rapid exploration of chemical space around the pyridine core. Procurement of this specific intermediate allows medicinal chemists to bypass low-yielding or hazardous vinylation steps, accelerating SAR studies for kinase inhibitors or other enzyme targets.

Analytical Method Development and Reference Standard Use

Given its defined structure and available characterization data—including SMILES notation, InChIKey, and predicted chromatographic properties [1]—5-vinylpyridine-2-carbonitrile is suitable for use as a reference standard in analytical chemistry. Its unique combination of a vinyl pyridine and carbonitrile moiety provides a distinct UV absorbance and mass spectrometric signature, facilitating its use as an internal standard or a test compound for method validation in HPLC or LC-MS workflows.

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